Psilocin O-Glucuronide is a significant metabolite of psilocin, a naturally occurring psychedelic compound found in various species of mushrooms, particularly those belonging to the genus Psilocybe. Psilocin itself is a derivative of psilocybin, which is converted into psilocin through dephosphorylation in the human body. The formation of Psilocin O-Glucuronide occurs as part of the body's metabolic processes, primarily in the liver, where it is conjugated with glucuronic acid to facilitate excretion.
Psilocin O-Glucuronide originates from the metabolism of psilocin, which is produced from psilocybin upon ingestion. This conversion is catalyzed by enzymes in the body, particularly during the first-pass metabolism in the liver. The primary sources of psilocin are psychedelic mushrooms, which contain both psilocybin and psilocin in varying concentrations.
Psilocin O-Glucuronide is classified as a psychoactive metabolite and falls under the category of tryptamines. It is specifically categorized as a glucuronide conjugate, which plays a role in the detoxification and elimination of psilocin from the body.
The synthesis of Psilocin O-Glucuronide can be achieved through enzymatic glucuronidation. This process typically involves the use of uridine diphosphate-glucuronic acid and specific UDP-glucuronosyltransferase enzymes, such as UGT1A10, which exhibit high activity for psilocin glucuronidation.
A notable study describes a two-step synthesis method for psilocin glucuronide, starting from methyl 2,3,4-tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate. This method emphasizes optimizing hydrolysis conditions in serum and urine to ensure stability during analysis. The enzyme β-glucuronidase from Escherichia coli was found to be more effective than that from Helix pomatia for this purpose .
The molecular formula of Psilocin O-Glucuronide is with a molecular weight of approximately 380.4 g/mol. Its structure features a tryptamine backbone similar to that of psilocin, with an additional glucuronic acid moiety attached via an ether bond.
Psilocin O-Glucuronide primarily undergoes hydrolysis in biological systems to regenerate psilocin. This reaction is facilitated by β-glucuronidase enzymes present in various tissues and can occur during laboratory analyses when samples are treated with these enzymes.
The stability of Psilocin O-Glucuronide has been shown to be superior to that of its precursor, psilocin, particularly in frozen serum and urine samples. This stability is crucial for forensic applications where accurate detection and quantification are necessary .
The mechanism of action for Psilocin O-Glucuronide involves its role as a metabolic product that facilitates the elimination of psilocin from the body. After ingestion, psilocybin is converted to psilocin, which can then be further metabolized into Psilocin O-Glucuronide through glucuronidation.
Research indicates that after oral administration, approximately 2–4% of unchanged psilocin is excreted in urine, while the majority is eliminated as Psilocin O-Glucuronide . The kinetics of this process are influenced by factors such as enzyme activity and individual metabolic rates.
Psilocin O-Glucuronide appears as a white solid with high purity (>95% HPLC). It is soluble in water due to its polar nature stemming from the glucuronic acid component.
The compound has a melting point range between 220–228 °C (428–442 °F). Its stability profile indicates that it can withstand conditions that would degrade psilocin itself .
Psilocin O-Glucuronide has several applications in pharmacokinetic studies and forensic toxicology. Its stability makes it an ideal candidate for analyzing psilocybin consumption in biological samples. Additionally, understanding its metabolic pathway aids researchers in exploring the pharmacological effects of psychedelics on human health and their potential therapeutic uses in treating mental health disorders such as depression and anxiety.
The glucuronidation of psilocin (4-hydroxy-N,N-dimethyltryptamine) represents a critical detoxification pathway that transforms the psychoactive compound into its water-soluble, excretable metabolite, psilocin O-glucuronide. This conjugation reaction is catalyzed by specific isoforms of the uridine 5'-diphospho-glucuronosyltransferase (UGT) enzyme superfamily, which exhibit distinct tissue distributions and catalytic efficiencies toward psilocin [5] [8].
Recombinant enzyme studies demonstrate that UGT1A10 exhibits the highest catalytic activity for psilocin glucuronidation among all human UGT isoforms, with a specific activity approximately 5-fold greater than UGT1A9. This isoform is predominantly expressed in gastrointestinal tissues, positioning it as the primary catalyst for first-pass metabolism following oral psilocybin administration. In contrast, UGT1A9—the most active hepatic isoform—shows substantially lower activity (approximately 20% of UGT1A10's activity) but becomes the dominant metabolic contributor once psilocin enters the systemic circulation [5] [10].
This metabolic compartmentalization has profound pharmacokinetic implications:
Table 1: Tissue-Specific UGT Isoform Activity in Psilocin Glucuronidation
| UGT Isoform | Primary Tissue | Relative Activity (%) | Metabolic Role |
|---|---|---|---|
| UGT1A10 | Small intestine | 100% (reference) | First-pass metabolism |
| UGT1A9 | Liver | 20-25% | Systemic clearance |
| UGT1A8 | Colon | 10-15% | Secondary intestinal metabolism |
| UGT1A7 | Stomach/esophagus | <5% | Minor contribution |
| UGT1A6 | Liver | <5% | Minor contribution |
Kinetic characterization reveals fundamental differences in enzyme-substrate interactions between the major UGT isoforms:
Resulting in a high intrinsic clearance (CLint = Vmax/Km = 0.66 μL/min/mg) [5]
UGT1A9 exhibits atypical biphasic kinetics characterized by:
This suggests multiple substrate-binding sites or allosteric regulation [5] [6]
UGT1A6, while exhibiting high affinity for serotonin (Km = 178 μM), shows minimal activity toward psilocin due to steric hindrance from the N,N-dimethylaminoethyl side chain [5] [9]
Table 2: Kinetic Parameters of Psilocin Glucuronidation by Human UGT Isoforms
| UGT Isoform | Km (mM) | Vmax (nmol/min/mg) | Kinetic Model | CLint (μL/min/mg) |
|---|---|---|---|---|
| 1A10 | 3.8 ± 0.4 | 2.5 ± 0.2 | Michaelis-Menten | 0.66 ± 0.08 |
| 1A9 | 1.0 ± 0.1* | 0.5 ± 0.1* | Biphasic | 0.50 ± 0.10* |
| 1A8 | 4.2 ± 0.5 | 0.3 ± 0.05 | Michaelis-Menten | 0.07 ± 0.01 |
| 1A7 | 5.1 ± 0.7 | 0.2 ± 0.03 | Michaelis-Menten | 0.04 ± 0.01 |
| 1A6 | >10 | <0.1 | Not characterized | <0.01 |
*High-affinity phase parameters shown for UGT1A9
The glucuronidation of psilocin demonstrates complex kinetic behaviors beyond classical Michaelis-Menten models:
Biphasic kinetics in UGT1A9 suggests simultaneous binding at high- and low-affinity sites, potentially explaining concentration-dependent metabolic shifts. At low psilocin concentrations (<1 mM), high-affinity binding dominates, while higher concentrations engage the low-affinity site [5] [6].
Substrate inhibition phenomena, while not observed with psilocin itself, is documented in related compounds like 4-hydroxyindole glucuronidation by UGT1A6 (Ki ≈ 300 μM). This occurs when excessive substrate binds to a non-catalytic site, inducing conformational changes that impair enzymatic function. Although not prominent in psilocin metabolism, this mechanism highlights the allosteric complexity of UGT enzymes [5].
Tissue-specific kinetic manifestations:
The kinetic complexity necessitates sophisticated modeling for accurate in vitro-in vivo extrapolation (IVIVE), particularly given psilocin's variable concentrations during therapeutic dosing (peak plasma concentrations ≈ 15–20 ng/mL or 0.08–0.11 μM after 25 mg psilocybin) [10].
The spatial distribution of UGT isoforms creates specialized metabolic niches that determine psilocin's fate:
This arrangement facilitates extensive first-pass metabolism, converting 20-40% of absorbed psilocin before systemic entry [5] [8] [10]
Hepatic contribution:
Hepatic extraction becomes significant at higher psilocin concentrations that saturate intestinal metabolism [5] [10]
Blood-brain barrier (BBB) limitations:
Table 3: Tissue-Specific Expression and Metabolic Outcomes for Psilocin Glucuronidation
| Tissue | Dominant UGTs | Expression Level | Metabolic Outcome |
|---|---|---|---|
| Small intestine | 1A10 > 1A8 | High (UGT1A10) | Extensive first-pass metabolism (20-40%) |
| Liver | 1A9 > 1A6 | Moderate (UGT1A9) | Systemic clearance (CLH ≈ 500 mL/min) |
| Colon | 1A8 > 1A10 | Low-modest | Limited contribution |
| Kidney | 1A9 > 2B7 | Low | Minor elimination pathway |
| Brain microvessels | 1A6 (minimal) | Very low | Therapeutically insignificant |
The metabolic compartmentalization explains clinical observations:
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: